molecular formula C7H3ClF4O B13494623 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol

4-(Chloromethyl)-2,3,5,6-tetrafluorophenol

Cat. No.: B13494623
M. Wt: 214.54 g/mol
InChI Key: FYYDZKXCDSFSEK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is an aromatic compound characterized by a benzene ring substituted with four fluorine atoms, a hydroxyl group, and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol typically involves the chloromethylation of 2,3,5,6-tetrafluorophenol. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the catalyst protonates the formaldehyde carbonyl, making it more electrophilic. The aromatic ring then undergoes nucleophilic attack by the chloromethyl group, followed by rearomatization .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,3,5,6-tetrafluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Phenolic Derivatives: Formed through nucleophilic substitution.

    Quinones and Hydroquinones: Formed through oxidation and reduction reactions.

    Polyhalogenated Derivatives: Formed through halogenation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is unique due to the combination of its functional groups. The presence of both the chloromethyl and hydroxyl groups, along with the fluorine atoms, imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, materials science, and pharmaceuticals.

Properties

Molecular Formula

C7H3ClF4O

Molecular Weight

214.54 g/mol

IUPAC Name

4-(chloromethyl)-2,3,5,6-tetrafluorophenol

InChI

InChI=1S/C7H3ClF4O/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h13H,1H2

InChI Key

FYYDZKXCDSFSEK-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)O)F)F)Cl

Origin of Product

United States

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